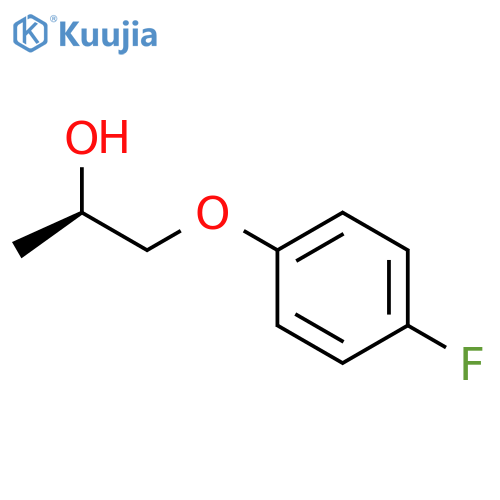Cas no 307532-03-2 (2-Propanol,1-(4-fluorophenoxy)-, (2R)-)

2-Propanol,1-(4-fluorophenoxy)-, (2R)- 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-(4-fluorophenoxy)-, (2R)-
- (2R)-1-(4-fluorophenoxy)propan-2-ol
- (R)-(?)-1-(4-Fluorophenoxy)-2-propanol
- SCHEMBL1835550
- 307532-03-2
- (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, 97%
- (R)-(-)-1-(4-Fluorophenoxy)-2-propanol
- AKOS015913295
- (R)-1-(4-Fluorophenoxy)propan-2-ol
- DTXSID60584210
- 2-Propanol, 1-(4-fluorophenoxy)-, (2R)-
- J-018124
-
- MDL: MFCD03093948
- インチ: InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m1/s1
- InChIKey: RIFIEDWKCIVRQN-SSDOTTSWSA-N
- ほほえんだ: C[C@H](COC1C=CC(F)=CC=1)O
計算された属性
- せいみつぶんしりょう: 170.07433
- どういたいしつりょう: 170.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.145
- ゆうかいてん: 47-51 °C (lit.)
- ふってん: 264.9°Cat760mmHg
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: 1.499
- PSA: 29.46
- LogP: 1.58530
- 光学活性: [α]20/D −28°, c = 1 in chloroform
- ようかいせい: 未確定
2-Propanol,1-(4-fluorophenoxy)-, (2R)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537071-5G |
2-Propanol,1-(4-fluorophenoxy)-, (2R)- |
307532-03-2 | 97% | 5G |
¥2151.43 | 2022-02-24 |
2-Propanol,1-(4-fluorophenoxy)-, (2R)- 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
2-Propanol,1-(4-fluorophenoxy)-, (2R)-に関する追加情報
Introduction to 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2)
2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of 2-propanol, with a fluorophenyl ether group attached to the secondary carbon atom. The presence of the fluorine atom and the chiral center at the 2-position imparts distinct characteristics that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is characterized by a central isopropanol backbone with a fluorinated phenoxy substituent. The fluorine atom introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The chiral center at the 2-position further adds to its complexity and potential utility in enantioselective synthesis.
In recent years, there has been a growing interest in the development of chiral compounds for their applications in drug discovery and development. 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- has been explored as a key intermediate in the synthesis of several promising drug candidates. For instance, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. The fluorine atom enhances the lipophilicity and metabolic stability of these molecules, making them more suitable for therapeutic applications.
The synthesis of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- typically involves several steps, including the formation of the fluorophenyl ether group and the introduction of chirality at the 2-position. One common approach is to start with 1-bromo-4-fluorobenzene and react it with potassium tert-butoxide to form the corresponding phenoxide ion. This intermediate is then reacted with propylene oxide in the presence of a chiral catalyst to achieve enantioselective epoxide opening and subsequent reduction to form the desired chiral alcohol.
The enantioselective synthesis of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is crucial for its application in pharmaceuticals, as many drugs exhibit different biological activities depending on their chirality. The use of chiral catalysts and ligands has significantly advanced this field, enabling more efficient and scalable methods for producing enantiopure compounds. Recent studies have focused on developing new catalyst systems that can achieve high enantioselectivity under mild reaction conditions.
In addition to its role as an intermediate in drug synthesis, 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- has also been investigated for its potential biological activities. Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. These findings suggest that it may have therapeutic potential in treating diseases related to metabolic disorders or neurological conditions.
The safety profile of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is an important consideration for its use in pharmaceutical applications. Toxicological studies have generally indicated that this compound is well-tolerated at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are required before it can be advanced to clinical trials.
In conclusion, 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2) represents a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and enantioselective properties make it an attractive candidate for further exploration in drug discovery efforts. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
307532-03-2 (2-Propanol,1-(4-fluorophenoxy)-, (2R)-) 関連製品
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 27599-63-9(5(6)-Aminofluorescein)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)




